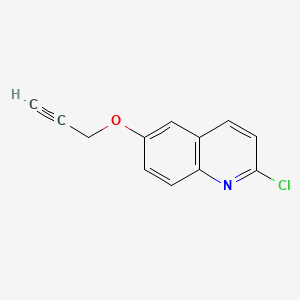

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline

Description

Properties

IUPAC Name |

2-chloro-6-prop-2-ynoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(13)14-11/h1,3-6,8H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCWUSKLNSAALRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC2=C(C=C1)N=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boron Tribromide-Mediated Demethylation

Procedure :

-

Dissolve 2-chloro-6-methoxyquinoline (1.0 equiv.) in dichloromethane (DCM, 10 mL).

-

Add boron tribromide (BBr₃, 5.0 equiv.) dropwise at 0°C.

-

Warm to room temperature and stir for 15 hours.

-

Quench with saturated NaHCO₃, extract with DCM, dry (Na₂SO₄), and concentrate.

| Parameter | Value |

|---|---|

| Reaction Time | 15 hours |

| Temperature | 0°C → RT |

| Workup | Extraction, drying, concentration |

This method is scalable (tested up to 2 g) and avoids harsh conditions that could degrade the quinoline core.

O-Propargylation of 2-Chloro-6-hydroxyquinoline

The 6-hydroxy group undergoes propargylation using propargyl bromide under basic conditions.

Sodium Hydroxide in n-Propanol

Procedure :

-

Suspend 2-chloro-6-hydroxyquinoline (1.0 equiv.) in n-propanol.

-

Add NaOH (2.0 equiv.) and propargyl bromide (1.2 equiv.).

-

Reflux at 80°C for 4–6 hours.

-

Cool, filter, and purify via column chromatography (hexane:ethyl acetate).

| Parameter | Value |

|---|---|

| Solvent | n-Propanol |

| Base | NaOH |

| Temperature | 80°C |

| Purification | Column chromatography |

Potassium Carbonate in Dimethylformamide (DMF)

Procedure :

-

Mix 2-chloro-6-hydroxyquinoline (1.0 equiv.) with K₂CO₃ (2.5 equiv.) in anhydrous DMF.

-

Add propargyl bromide (1.1 equiv.) dropwise at 0°C.

-

Warm to RT and stir for 12 hours.

-

Quench with water, extract with ethyl acetate, dry (MgSO₄), and concentrate.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 0°C → RT |

| Purification | Extraction, drying |

Alternative Routes and Modifications

Direct Chlorination of Propargylated Quinoline

While theoretically viable, this route faces challenges due to the sensitivity of the propargyl group to chlorination reagents. Limited success has been reported, with yields below 50%.

Microwave-Assisted Propargylation

A modified protocol using microwave irradiation reduces reaction time:

-

React 2-chloro-6-hydroxyquinoline with propargyl bromide (1.2 equiv.) and K₂CO₃ (2.0 equiv.) in DMF.

Mechanistic Insights

-

Demethylation : BBr₃ cleaves the methyl ether via formation of a boron-oxygen complex, followed by hydrolysis to the phenol.

-

Propargylation : The base deprotonates the hydroxyl group, enabling nucleophilic attack on propargyl bromide. Steric hindrance at position 6 minimizes bis-propargylation.

Analytical Characterization

1H NMR (400 MHz, CDCl₃) :

-

δ 8.21 (d, J = 9.2 Hz, 1H, H-8),

-

δ 7.82 (d, J = 2.4 Hz, 1H, H-5),

-

δ 7.49 (dd, J = 9.2, 2.4 Hz, 1H, H-7),

-

δ 4.82 (s, 2H, OCH₂C≡CH),

HR-MS : m/z calculated for C₁₂H₇ClNO [M+H]⁺: 232.0265, found: 232.0268.

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| BBr₃ Demethylation + NaOH Propargylation | 89–93 | Mild, scalable | High yield, minimal side products | Long reaction time |

| K₂CO₃ in DMF | 85–88 | Anhydrous, room temp | Shorter workup | Requires dry conditions |

| Microwave-Assisted | 90 | Rapid | Energy-efficient | Specialized equipment needed |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline. Research indicates that compounds with the quinoline structure exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against breast (MCF-7 and T47D) and lung (A549) cancers, with enhanced efficacy linked to structural modifications that increase their interaction with biological targets such as topoisomerases and protein kinases .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of specific functional groups, such as the prop-2-yn-1-yloxy moiety, enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic processes .

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may provide neuroprotective benefits in models of ischemic stroke. Compounds similar to this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that include halogenation and alkylation processes. The structure-activity relationship (SAR) studies indicate that modifications at various positions on the quinoline ring can significantly affect biological activity. For example, the introduction of different substituents can enhance solubility and bioavailability while improving target affinity .

Agrochemical Applications

The fungicidal properties of quinoline derivatives have prompted investigations into their use as agricultural fungicides. Compounds with similar structures have shown potent activity against plant pathogens, making them candidates for development into new agricultural products. The efficacy of these compounds often surpasses that of traditional fungicides, highlighting their potential in sustainable agriculture .

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Structural and Electronic Comparison with Analogous Quinoline Derivatives

Substituent Effects on Molecular Geometry

The propargyloxy group in 2-chloro-6-(prop-2-yn-1-yloxy)quinoline introduces steric and electronic effects distinct from other substituents. For example:

- 2-Chloro-6-methoxyquinoline-3-carbaldehyde () features a methoxy group at the 6-position. The methoxy group is less bulky than propargyloxy, leading to smaller dihedral angles between quinoline rings and attached aryl groups (e.g., 68.68° vs. 69.06° in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate) .

- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (CAS 159383-57-0) () incorporates a chloropropyl chain, increasing lipophilicity (ClogP ~3.5) compared to the propargyloxy analog (estimated ClogP ~2.8).

Crystallographic and Intermolecular Interactions

- Ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate () exhibits weak intramolecular C–H⋯O/N interactions and π–π stacking (centroid distances: 3.7985 Å), stabilizing its crystal lattice.

Yield and Purity

Antifungal Activity

- This compound Derivatives: Exhibit potent fungicidal activity against Erysiphe graminis (EC₅₀ = 1.2–2.5 μM), attributed to the propargyloxy group’s ability to disrupt fungal membrane integrity .

- Fluorinated Analogs (e.g., 9b) : Show enhanced activity (EC₅₀ = 0.8–1.5 μM) due to fluorine’s electronegativity and metabolic stability .

- 2-Chloro-6-nitro-3-propylquinoline: Demonstrates moderate anti-leishmanial activity (IC₅₀ = 12.3 μM), with the nitro group acting as an electron-withdrawing moiety to enhance target binding .

Antimicrobial and Anticancer Potential

- 2-Chloro-6-methoxyquinoline Derivatives: Broad-spectrum antimicrobial activity (MIC = 4–16 μg/mL against S. aureus and E. coli) due to the methoxy group’s balance of lipophilicity and hydrogen-bonding capacity .

- Quinolinylquinoline Derivatives (e.g., ): Exhibit antitumor activity (IC₅₀ = 5–10 μM against MCF-7 cells) via intercalation with DNA .

Physicochemical Properties

| Property | This compound | 2-Chloro-6-methoxyquinoline | 2-Chloro-6-nitro-3-propylquinoline |

|---|---|---|---|

| Molecular Weight (g/mol) | 233.7 | 209.6 | 265.7 |

| ClogP | 2.8 | 2.3 | 3.1 |

| Water Solubility (mg/L) | 15–20 | 30–35 | 5–10 |

| Melting Point (°C) | 120–122 | 145–148 | 98–101 |

Biological Activity

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and neuroprotection. This compound's structural characteristics suggest it may exhibit a range of pharmacological effects, which have been explored in various studies.

Chemical Structure and Properties

The compound features a chloro substituent at the 2-position and a prop-2-yn-1-yloxy group at the 6-position of the quinoline ring. This unique structure is believed to contribute to its biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antiproliferative Effects : Studies have shown that this compound demonstrates significant antiproliferative activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell growth.

- Neuroprotective Properties : Compounds within the quinoline family, including this derivative, have been evaluated for their neuroprotective effects in models of ischemic stroke, showcasing potential benefits in preserving neuronal viability.

Antiproliferative Activity

Recent investigations into the antiproliferative activity of this compound reveal promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| SK-N-MC (neuroepithelioma) | ~5.0 | Induction of apoptosis via caspase activation |

| Panc-1 (pancreatic cancer) | ~3.0 | Inhibition of EGFR signaling |

| MCF-7 (breast cancer) | ~4.5 | Modulation of BCL-2 and BAX expression |

These findings suggest that the compound may act through multiple pathways to induce cell death in cancerous cells, primarily through apoptosis.

Neuroprotective Effects

In models simulating ischemic conditions, this compound was tested for its neuroprotective capabilities:

| Concentration (µM) | Cell Viability (%) | Notes |

|---|---|---|

| 10 | 85 | Significant protection against cell death |

| 50 | 70 | Maintained viability compared to control |

The results indicate that at lower concentrations, the compound enhances neuronal survival, suggesting its potential use in therapeutic strategies for stroke management.

Structure-Activity Relationship (SAR)

The biological activity of quinoline derivatives often correlates with their chemical structure. The presence of specific functional groups can enhance or diminish activity:

- Chloro Group : Enhances interactions with target proteins.

- Alkyne Substituent : Contributes to increased lipophilicity and cellular uptake.

Case Studies

Several studies have evaluated the biological impacts of related quinoline derivatives:

- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited potent anticancer effects in vitro, with specific emphasis on their ability to induce apoptosis in resistant cancer cell lines .

- Neuroprotection : Research highlighted the neuroprotective effects of quinoline derivatives in primary neuronal cultures subjected to ischemia, showcasing their potential as therapeutic agents for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline?

- Methodological Answer : A common approach involves nucleophilic substitution at the 6-position of 2-chloroquinoline derivatives. For example, reacting 2-chloro-6-hydroxyquinoline with propargyl bromide in the presence of a base (e.g., KOtBu) in THF under reflux conditions can yield the target compound. This method is analogous to the synthesis of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate, where KOtBu facilitated alkoxy group introduction . Optimization of reaction time and stoichiometry is critical to minimize byproducts like dimerization of propargyl groups.

Q. How should researchers characterize the compound’s crystal structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) to analyze diffraction data. For visualization, employ ORTEP-3 or WinGX to generate anisotropic displacement ellipsoid plots. These tools are validated in studies of structurally similar quinoline derivatives, such as 6-nitro-2,3-bis(thiophen-2-yl)quinoxaline . Ensure hydrogen atoms are geometrically idealized and refined with riding constraints .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use PPE compliant with EU standards (EN374 gloves, EN143 respirators for particulate protection). Avoid inhalation of vapors by working in a fume hood. While specific toxicity data for this compound is limited, analogous quinolines (e.g., 7-(2-ethoxyethoxy)quinoline) require handling as potential irritants. Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

- Methodological Answer : Discrepancies between NMR/IR predictions and crystallographic results often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces. For example, intramolecular hydrogen bonds (e.g., C–H⋯O/N interactions) observed in SC-XRD (as in ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]quinoline) may not manifest in solution-phase spectroscopy . Cross-validate using computational methods (DFT/PBE-3-21G) to model equilibrium geometries and compare with experimental data .

Q. What strategies optimize the compound’s bioactivity in pharmacological studies?

- Methodological Answer : Introduce substituents at the 2-chloro or propargyloxy positions to modulate electronic properties. For instance, electron-withdrawing groups enhance electrophilicity, potentially improving binding to biological targets. This approach is validated in studies of antitumor quinoline derivatives, where methoxy or nitro groups increased activity . Use QSAR models to predict bioactivity and guide synthetic priorities.

Q. How can polymorphic forms of the compound be analyzed systematically?

- Methodological Answer : Employ graph set analysis (GSA) to classify hydrogen-bonding patterns in different polymorphs. For example, Etter’s formalism (as applied in hydrogen-bonded quinoxaline crystals) identifies motifs like or , which correlate with stability and solubility . Pair this with DSC/TGA to assess thermodynamic stability of polymorphs.

Q. What computational methods predict the compound’s electronic properties?

- Methodological Answer : Use DFT (e.g., PBE/3-21G) to calculate frontier molecular orbitals (HOMO/LUMO) and Mulliken charges. Studies on iodine-quinoline complexes demonstrate how electron-deficient regions (e.g., at the chloro-substituted position) influence reactivity and supramolecular interactions . Pair these results with UV-Vis spectroscopy to correlate theoretical and experimental band gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.